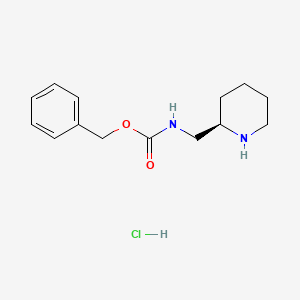

(R)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

benzyl N-[[(2R)-piperidin-2-yl]methyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c17-14(16-10-13-8-4-5-9-15-13)18-11-12-6-2-1-3-7-12;/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17);1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCZWJKQJZIRHD-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CNC(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)CNC(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662656 | |

| Record name | Benzyl {[(2R)-piperidin-2-yl]methyl}carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217680-53-9 | |

| Record name | Benzyl {[(2R)-piperidin-2-yl]methyl}carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (R)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride is a chiral piperidine derivative that serves as a crucial building block in the synthesis of various pharmaceutical agents. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific stereochemistry at the C2 position and the presence of a protected aminomethyl sidechain make this compound a valuable intermediate for the development of novel therapeutics, particularly in the areas of neuroscience and oncology.

This technical guide provides a comprehensive overview of a reliable and scalable synthetic pathway to this compound. The presented route commences with the readily available chiral starting material, (R)-Nipecotic acid, and proceeds through a series of well-established chemical transformations. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the rationale behind the chosen synthetic strategy and reaction conditions.

Strategic Overview of the Synthesis

The synthesis of this compound from (R)-Nipecotic acid can be logically divided into six key stages. This multi-step approach ensures high stereochemical fidelity and allows for the isolation and purification of key intermediates, ultimately leading to a high-purity final product. The overall synthetic strategy is depicted below.

Caption: Overall synthetic pathway for this compound.

Detailed Synthetic Protocol

Part 1: Reduction of (R)-Nipecotic acid to (R)-Piperidin-2-ylmethanol

The initial step involves the reduction of the carboxylic acid functionality of (R)-Nipecotic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF).

Experimental Protocol:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous THF.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of (R)-Nipecotic acid (1.0 eq.) in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

The reaction is carefully quenched by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

The resulting granular precipitate is filtered off and washed with THF.

-

The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford crude (R)-Piperidin-2-ylmethanol, which can be purified by distillation or used directly in the next step.

| Reagent/Solvent | Molar Eq. | Purity | Notes |

| (R)-Nipecotic acid | 1.0 | >98% | Starting material |

| Lithium aluminum hydride | 1.5 | 95% | Powerful reducing agent |

| Tetrahydrofuran (THF) | - | Anhydrous | Reaction solvent |

Part 2: N-Boc Protection of (R)-Piperidin-2-ylmethanol

To prevent side reactions in subsequent steps, the secondary amine of the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group. This is a standard protection strategy that is robust under various reaction conditions and can be selectively removed later.

Experimental Protocol:

-

To a solution of (R)-Piperidin-2-ylmethanol (1.0 eq.) in dichloromethane (DCM) is added triethylamine (1.2 eq.).

-

The solution is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in DCM is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, (R)-1-Boc-piperidin-2-ylmethanol, is purified by silica gel column chromatography.[1]

| Reagent/Solvent | Molar Eq. | Purity | Notes |

| (R)-Piperidin-2-ylmethanol | 1.0 | >95% | Intermediate |

| Di-tert-butyl dicarbonate | 1.1 | 97% | Boc protecting agent |

| Triethylamine | 1.2 | >99% | Base |

| Dichloromethane (DCM) | - | Anhydrous | Reaction solvent |

Part 3: Conversion of Alcohol to Azide

The hydroxyl group of (R)-1-Boc-piperidin-2-ylmethanol is converted to an azido group in a two-step sequence. First, the alcohol is activated by conversion to a mesylate, followed by nucleophilic displacement with sodium azide. This is a reliable method for introducing a nitrogen functionality with inversion of configuration, although in this case, the stereocenter is not affected as the reaction occurs at a primary carbon.

Experimental Protocol:

-

Mesylation: To a solution of (R)-1-Boc-piperidin-2-ylmethanol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM at 0 °C is added methanesulfonyl chloride (1.2 eq.) dropwise. The reaction is stirred at 0 °C for 1-2 hours.

-

The reaction mixture is washed with cold water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude mesylate, which is used immediately in the next step.

-

Azide Displacement: The crude mesylate is dissolved in dimethylformamide (DMF), and sodium azide (3.0 eq.) is added. The mixture is heated to 80-90 °C and stirred for 12-16 hours.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude (R)-1-Boc-2-(azidomethyl)piperidine is purified by silica gel column chromatography.

| Reagent/Solvent | Molar Eq. | Purity | Notes |

| (R)-1-Boc-piperidin-2-ylmethanol | 1.0 | >95% | Intermediate |

| Methanesulfonyl chloride | 1.2 | >99% | Activating agent |

| Triethylamine | 1.5 | >99% | Base |

| Sodium azide | 3.0 | >99% | Nucleophile |

| DCM / DMF | - | Anhydrous | Solvents |

Part 4: Reduction of Azide to Primary Amine

The azido group is reduced to a primary amine using a standard hydrogenation reaction with a palladium on carbon (Pd/C) catalyst. This method is highly efficient and provides the desired amine in high yield.

Experimental Protocol:

-

A solution of (R)-1-Boc-2-(azidomethyl)piperidine (1.0 eq.) in methanol is charged into a hydrogenation vessel.

-

10% Palladium on carbon (10 mol%) is carefully added to the solution.

-

The vessel is purged with hydrogen gas and then pressurized to 50 psi.

-

The reaction mixture is shaken or stirred vigorously at room temperature for 4-6 hours, or until the reaction is complete.

-

The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield (R)-1-Boc-piperidin-2-ylmethanamine, which is often used without further purification.

| Reagent/Solvent | Molar Eq. | Purity | Notes |

| (R)-1-Boc-2-(azidomethyl)piperidine | 1.0 | >90% | Intermediate |

| 10% Palladium on Carbon | 10 mol% | - | Catalyst |

| Methanol | - | Anhydrous | Solvent |

| Hydrogen Gas | - | - | Reducing agent |

Part 5: N-Cbz Protection of the Primary Amine

The newly formed primary amine is protected with a benzyloxycarbonyl (Cbz) group. This protecting group is orthogonal to the Boc group, allowing for the selective deprotection of the Boc group in the subsequent step. The reaction is typically carried out using benzyl chloroformate under basic conditions.[2][3]

Experimental Protocol:

-

To a solution of (R)-1-Boc-piperidin-2-ylmethanamine (1.0 eq.) in DCM is added an aqueous solution of sodium bicarbonate (2.0 eq.).

-

The biphasic mixture is cooled to 0 °C, and benzyl chloroformate (1.1 eq.) is added dropwise with vigorous stirring.

-

The reaction is allowed to warm to room temperature and stirred for 2-4 hours.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude (R)-Benzyl (1-Boc-piperidin-2-ylmethyl)carbamate is purified by silica gel column chromatography.

| Reagent/Solvent | Molar Eq. | Purity | Notes |

| (R)-1-Boc-piperidin-2-ylmethanamine | 1.0 | >90% | Intermediate |

| Benzyl chloroformate | 1.1 | >95% | Cbz protecting agent[4] |

| Sodium bicarbonate | 2.0 | >99% | Base |

| Dichloromethane (DCM) | - | Anhydrous | Solvent |

Part 6: Selective Boc Deprotection and Hydrochloride Salt Formation

In the final steps, the Boc protecting group is selectively removed under acidic conditions, leaving the Cbz group intact. The resulting free amine is then converted to its hydrochloride salt to improve its stability and handling properties.[5]

Caption: Final deprotection and salt formation steps.

Experimental Protocol:

-

Boc Deprotection: The (R)-Benzyl (1-Boc-piperidin-2-ylmethyl)carbamate (1.0 eq.) is dissolved in a minimal amount of a suitable solvent like ethyl acetate or methanol.

-

A solution of hydrochloric acid in 1,4-dioxane (4 M, 5-10 eq.) is added, and the mixture is stirred at room temperature for 1-2 hours.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

Salt Formation/Purification: The crude salt can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot methanol or ethanol and add diethyl ether until turbidity is observed.

-

Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.

-

The white crystalline solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield pure this compound.[6]

| Reagent/Solvent | Molar Eq. | Purity | Notes |

| (R)-Benzyl (1-Boc-piperidin-2-ylmethyl)carbamate | 1.0 | >95% | Protected intermediate |

| HCl in 1,4-Dioxane | 5-10 | 4 M solution | Deprotecting agent |

| Methanol/Diethyl Ether | - | Anhydrous | Recrystallization solvents |

Conclusion

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of this compound, a key building block for pharmaceutical research and development. By starting from the chiral pool material (R)-Nipecotic acid and employing a well-thought-out sequence of protection, functional group interconversion, and deprotection steps, this synthesis can be readily implemented in a laboratory setting. The provided protocols, complete with reagent details and expert insights, are designed to assist researchers in obtaining this valuable compound in high purity and yield.

References

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]

-

YouTube. (2021). Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]

- Google Patents. (n.d.).

-

The Organic Chemistry Portal. (n.d.). Benzyl Chloroformate. Retrieved from [Link]

-

Khan Academy. (n.d.). Preparation of alcohols using LiAlH4. [Link]

-

Semantic Scholar. (2009). Mitsunobu and related reactions: advances and applications. [Link]

-

PubMed Central. (2021). Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. [Link]

-

Osaka University of Pharmaceutical Sciences. (2015). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1974). Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-1-N-Boc-2-(hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (R)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride

Abstract

(R)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride is a chiral piperidine derivative of significant interest in pharmaceutical research and development. Its stereochemically defined structure serves as a crucial building block in the synthesis of enantiomerically pure compounds, particularly in the development of novel therapeutics such as protease inhibitors. The hydrochloride salt form enhances its stability and solubility, making it amenable to a variety of synthetic transformations. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, including its structural characteristics, and established methodologies for its synthesis and characterization. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the use of chiral piperidine scaffolds.

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry

The piperidine moiety is a prevalent heterocyclic scaffold found in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it a privileged structure in drug design. When chirality is introduced into the piperidine ring, as in the case of this compound, it allows for stereospecific interactions with biological targets, which is often a critical determinant of a drug's efficacy and safety.[3][4] The (R)-enantiomer of a compound can exhibit significantly different pharmacological activity compared to its (S)-enantiomer, underscoring the importance of enantiomerically pure intermediates in the synthesis of modern therapeutics.[4]

This compound, with its protected primary amine and a chiral center at the 2-position of the piperidine ring, is a versatile intermediate for the introduction of this key structural motif into more complex molecules. The benzyloxycarbonyl (Cbz) protecting group offers stability under a range of reaction conditions and can be selectively removed, allowing for further functionalization of the primary amine.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. While experimentally determined data for some properties of this compound are not extensively reported in publicly available literature, the following table summarizes its key identifiers and known properties.

| Property | Value | Source(s) |

| Chemical Name | This compound | [5][6] |

| Synonym(s) | R-2-CBZ-AMINOMETHYL-PIPERIDINE-HCl | [7] |

| CAS Number | 1217680-53-9 | [5][6] |

| Molecular Formula | C₁₄H₂₁ClN₂O₂ | [5][6] |

| Molecular Weight | 284.78 g/mol | [5][6] |

| Appearance | White to off-white solid (predicted) | General observation for similar compounds |

| Melting Point | Not explicitly reported. | |

| Boiling Point | Not explicitly reported. | [6] |

| Solubility | The hydrochloride salt form is expected to enhance solubility in polar solvents such as water, methanol, and ethanol.[5] Solubility in aprotic organic solvents like dichloromethane and tetrahydrofuran is also anticipated. | [5] |

| Purity | Typically ≥95% | [5] |

| Storage | Room temperature or 2-8°C under an inert atmosphere. | [5] |

Synthesis and Structural Elucidation

The synthesis of this compound is conceptually straightforward, involving the protection of the primary amine of (R)-2-(aminomethyl)piperidine with a benzyloxycarbonyl (Cbz) group, followed by salt formation.

Synthetic Workflow

The synthetic pathway can be visualized as a two-step process: N-protection and hydrochloride salt formation.

Caption: Synthetic pathway for this compound.

Experimental Protocol: N-Cbz Protection of (R)-2-(Aminomethyl)piperidine

This protocol is a general procedure adapted from established methods for the N-Cbz protection of primary amines and should be optimized for specific laboratory conditions.[3]

-

Dissolution of Starting Material: In a round-bottom flask, dissolve (R)-2-(aminomethyl)piperidine (1.0 equivalent) in a suitable solvent system, such as a 2:1 mixture of tetrahydrofuran (THF) and water.

-

Addition of Base: Add a mild inorganic base, such as sodium bicarbonate (NaHCO₃, 2.0 equivalents), to the solution.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition of Cbz-Cl: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) to the cooled and stirred solution.

-

Reaction: Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography.

-

Hydrochloride Salt Formation: Dissolve the purified (R)-Benzyl (piperidin-2-ylmethyl)carbamate in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane). Add a solution of hydrogen chloride (HCl) in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise until precipitation is complete. Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield the hydrochloride salt.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted chemical shifts (δ) in ppm relative to a standard reference.

-

¹H NMR:

-

Aromatic Protons (C₆H₅): A multiplet in the range of 7.2-7.4 ppm.

-

Benzyl Protons (CH₂-Ph): A singlet around 5.1 ppm.[1]

-

Piperidine Ring Protons: A series of complex multiplets between 1.2 and 3.5 ppm.

-

Aminomethyl Protons (CH₂-NH): A multiplet, likely in the range of 3.0-3.4 ppm.

-

NH Protons: Broad signals that may be exchangeable with D₂O. The carbamate NH is expected around 5.0-6.0 ppm, while the piperidine N-H (as the hydrochloride salt) will be further downfield.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal around 156 ppm.

-

Aromatic Carbons: Signals in the range of 127-137 ppm.

-

Benzyl Carbon (CH₂-Ph): A signal around 67 ppm.

-

Piperidine Ring Carbons: Signals in the range of 20-60 ppm.

-

Aminomethyl Carbon (CH₂-NH): A signal in the range of 40-50 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (carbamate) | 3300-3400 |

| N-H Stretch (ammonium) | 2400-2800 (broad) |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=O Stretch (carbamate) | 1680-1720 |

| C-N Stretch | 1200-1350 |

| C-O Stretch | 1000-1100 |

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive ion mode would be the preferred method for mass analysis. The expected molecular ion peak would correspond to the free base [M+H]⁺ at m/z 249.16.

Applications in Pharmaceutical R&D

This compound is a valuable chiral building block for the synthesis of a variety of pharmaceutical targets. Its utility stems from the stereodefined piperidine core and the orthogonally protected primary amine.

Caption: Key applications of the title compound in pharmaceutical research.

The primary amine, after deprotection of the Cbz group, can be further functionalized through various reactions such as N-alkylation, N-arylation, and amide bond formation. The piperidine nitrogen can also be a site for further modification. These transformations allow for the incorporation of the chiral piperidine motif into a diverse range of molecular architectures, enabling the exploration of structure-activity relationships in drug discovery programs.

Handling and Safety

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important chiral intermediate in synthetic and medicinal chemistry. Its well-defined stereochemistry and versatile functional handles make it an invaluable tool for the construction of enantiomerically pure pharmaceutical agents. This guide has provided a comprehensive overview of its physicochemical properties, a plausible synthetic route, and predicted characterization data. It is our hope that this information will aid researchers in the effective utilization of this compound in their drug discovery and development endeavors.

References

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

MySkinRecipes. This compound. [Link]

-

Chemsigma. This compound [1217680-53-9]. [Link]

- Google Cloud. (R)-Benzyl (piperidin-2-ylmethyl)

-

PubChem. Benzyl (piperidin-2-ylmethyl)carbamate. [Link]

-

PubChem. Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride | C14H21ClN2O2 | CID 22350243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. total-synthesis.com [total-synthesis.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. This compound [myskinrecipes.com]

- 6. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 7. This compound [1217680-53-9] | Chemsigma [chemsigma.com]

An In-depth Technical Guide to (R)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride

CAS Number: 1217680-53-9 Molecular Formula: C₁₄H₂₁ClN₂O₂ Molecular Weight: 284.78 g/mol

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of (R)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride, a chiral building block of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and applications, grounded in established scientific principles.

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile three-dimensional framework for interacting with biological targets.[3] The introduction of chirality into the piperidine ring is often crucial for enhancing biological activity and selectivity, as stereoisomers can exhibit markedly different pharmacological and toxicological profiles.[1]

This compound is a valuable chiral intermediate that provides access to enantiomerically pure 2-substituted piperidine derivatives. The benzyl carbamate (Cbz) protecting group on the exocyclic aminomethyl functionality allows for selective manipulation of the piperidine ring nitrogen. The hydrochloride salt form enhances the compound's stability and solubility in various solvent systems, facilitating its use in a range of synthetic applications.[4] This guide will delve into the practical aspects of working with this important chiral building block.

Synthesis of this compound

The synthesis of the title compound can be logically approached in two main stages: the preparation of the chiral precursor, (R)-2-(aminomethyl)piperidine, followed by the protection of the exocyclic amine and formation of the hydrochloride salt. A practical and stereoselective route to the precursor starting from the readily available amino acid, (R)-lysine, has been described.[4]

Synthesis of the Precursor: (R)-2-(aminomethyl)piperidine dihydrochloride

A key synthetic strategy involves the transformation of (R)-lysine into the desired chiral piperidine precursor. A notable method proceeds through the in situ formation of an aziridinium intermediate, which then undergoes an intramolecular ring-opening to form the piperidine ring in a stereoselective manner.[4]

Diagram: Synthetic Pathway from (R)-Lysine to the Piperidine Precursor

Caption: Synthetic route from (R)-Lysine to the precursor.

Experimental Protocol: Protection and Salt Formation (Illustrative)

Materials:

-

(R)-2-(aminomethyl)piperidine dihydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) solution in a suitable solvent (e.g., diethyl ether or dioxane)

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Neutralization of the Precursor: Dissolve (R)-2-(aminomethyl)piperidine dihydrochloride in water and cool the solution in an ice bath. Add a solution of sodium carbonate in water dropwise with stirring until the pH of the solution is basic (pH 9-10). Extract the resulting free amine into dichloromethane (3 x volumes).

-

Drying the Organic Phase: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent.

-

N-Protection: Cool the dried dichloromethane solution of the free amine to 0 °C in an ice bath. To this stirred solution, add benzyl chloroformate (approximately 1.0-1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Purification of the Free Base: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-Benzyl (piperidin-2-ylmethyl)carbamate. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate. To this solution, add a solution of HCl in the same or a compatible solvent dropwise with stirring. The hydrochloride salt should precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound as a solid.

Diagram: Final Synthesis and Purification Workflow

Caption: Workflow for the final synthesis steps.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound. While specific, published spectra for this compound are not widely available, the expected data can be inferred from its structure and data from analogous compounds.

Table 1: Expected Physicochemical and Spectroscopic Properties

| Property | Expected Value/Characteristics |

| Appearance | White to off-white solid |

| ¹H NMR | Signals corresponding to the benzyl group (aromatic protons ~7.3 ppm, CH₂ ~5.1 ppm), piperidine ring protons (complex multiplets ~1.2-3.5 ppm), and the aminomethyl protons. The presence of the hydrochloride salt may lead to broadening of N-H signals. |

| ¹³C NMR | Resonances for the benzyl group carbons (~127-137 ppm for aromatic, ~67 ppm for CH₂), the carbamate carbonyl (~156 ppm), and the piperidine and aminomethyl carbons. |

| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ ion for the free base at m/z 249.16. |

| Purity (HPLC) | >95% (typical for commercial-grade material)[5] |

Illustrative Analytical Methods

The following are general procedures that can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the benzyl group absorbs, typically around 220-260 nm.

-

Sample Preparation: Dissolve a known concentration of the compound in the mobile phase or a suitable solvent.

Chiral HPLC for Enantiomeric Purity:

Determining the enantiomeric purity is critical. This often requires a specialized chiral stationary phase (CSP). While a specific method for this compound is not published, methods for related chiral amines often involve derivatization or direct analysis on columns like Chiralpak® or Chiralcel®.

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of more complex, biologically active molecules. The chiral 2-substituted piperidine motif is a feature in a number of therapeutic agents and investigational drugs, particularly those targeting the central nervous system and in the development of kinase inhibitors.[3][6][7]

The primary utility of this building block lies in its ability to introduce a stereochemically defined piperidine core. After its incorporation into a larger molecule, the Cbz protecting group can be readily removed under various conditions, most commonly via catalytic hydrogenation, to reveal a primary amine. This newly exposed amine can then be further functionalized, allowing for the construction of diverse molecular architectures.

Potential Therapeutic Areas:

-

Kinase Inhibitors: The piperidine scaffold can be used to orient functional groups in a way that allows for specific interactions with the ATP-binding site or allosteric sites of protein kinases.[6][7]

-

CNS-active agents: The physicochemical properties of the piperidine ring make it well-suited for targeting receptors and enzymes in the central nervous system.[3]

-

Protease Inhibitors: The defined stereochemistry is crucial for mimicking peptide bonds and interacting with the active sites of proteases.[5]

Diagram: Role as a Chiral Building Block

Caption: General workflow for utilizing the title compound.

Safety and Handling

Based on available safety data sheets for this and closely related compounds, this compound should be handled with appropriate precautions in a laboratory setting.

-

Hazard Classification: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place at room temperature.[5]

Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from their supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of enantiomerically pure pharmaceutical intermediates. Its synthesis from (R)-lysine provides a practical route to this important scaffold. While detailed, peer-reviewed experimental data for this specific compound is limited in the public domain, its utility can be confidently inferred from the extensive body of literature on the synthesis and application of chiral piperidine derivatives in medicinal chemistry. This guide provides a solid foundation for researchers to incorporate this building block into their synthetic strategies for the discovery and development of novel therapeutic agents.

References

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Retrieved January 16, 2026, from [Link]

- Yoshikai, N. (2025). Rewiring amino acids to piperidines.

-

This compound - MySkinRecipes. (n.d.). Retrieved January 16, 2026, from [Link]

- CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents. (n.d.).

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.). Retrieved January 16, 2026, from [Link]

-

Synthesis of Stereodefined Piperidines from Aziridines and Their Transformation into Conformationally Constrained Amino Acids, Amino Alcohols and 2,7-Diazabicyclo[3.3.1]nonanes | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 16, 2026, from [Link]

-

Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (n.d.). Retrieved January 16, 2026, from [Link]

-

Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible - Usiena air. (2023). Retrieved January 16, 2026, from [Link]

- US20040142916A1 - Kinase inhibitors and associated pharmaceutical compositions and methods of use - Google Patents. (n.d.).

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]

-

Benzyl (piperidin-2-ylmethyl)carbamate | C14H20N2O2 | CID 45072214 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

Separation of Benzyl (hydrazinocarbonylmethyl)carbamate on Newcrom R1 HPLC column. (n.d.). Retrieved January 16, 2026, from [Link]

-

Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride CAS NO.1203418-62-5. (n.d.). Retrieved January 16, 2026, from [Link]

-

1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN - EPrints USM. (n.d.). Retrieved January 16, 2026, from [Link]

-

Benzalhydantoin Derivative-Based Inhibitors of Eight Receptor Tyrosine Kinases: Synthesis, in vitro, and in silico Study. (n.d.). Retrieved January 16, 2026, from [Link]

-

Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride | C14H21ClN2O2 | CID 22350243 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

CAS 1203418-62-5 | Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride. (n.d.). Retrieved January 16, 2026, from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved January 16, 2026, from [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). Retrieved January 16, 2026, from [Link]

-

Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - NIH. (2022, April 26). Retrieved January 16, 2026, from [Link]

-

Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). Retrieved January 16, 2026, from [Link]

- US9487500B2 - Compounds and compositions thereof - Google Patents. (n.d.).

- US7407955B2 - 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Google Patents. (n.d.).

-

Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PubMed. (2022, April 26). Retrieved January 16, 2026, from [Link]

-

Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance - JOCPR. (n.d.). Retrieved January 16, 2026, from [Link]

-

High-Performance Liquid Chromatographic Quantitative Determination of Amcinonide and Benzyl Alcohol in Pharmaceutical Preparations - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Separation of Benzyl (hydrazinocarbonylmethyl)carbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rewiring amino acids to piperidines | Yoshikai Group [pharm.tohoku.ac.jp]

- 5. This compound [myskinrecipes.com]

- 6. US20040142916A1 - Kinase inhibitors and associated pharmaceutical compositions and methods of use - Google Patents [patents.google.com]

- 7. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of (R)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride: A Comprehensive Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for (R)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride (CAS Number: 1217680-53-9), a chiral piperidine derivative of significant interest in pharmaceutical research and development. As a key intermediate in the synthesis of enantiomerically pure compounds, a thorough understanding of its structural and spectroscopic characteristics is paramount for its effective utilization in drug discovery and process development.[1] This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide leverages high-quality predicted data, interpreted within the framework of established spectroscopic principles and supported by data from analogous structures. Standard experimental protocols for data acquisition are also provided to guide researchers in their practical applications.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily serving as a precursor in the synthesis of complex chiral molecules.[1] The piperidine scaffold is a prevalent motif in numerous biologically active compounds, and the specific stereochemistry at the C-2 position is often crucial for target binding and therapeutic efficacy. The benzyl carbamate (Cbz) group serves as a protecting group for the primary amine, allowing for selective reactions at the secondary amine of the piperidine ring. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.[1]

Accurate structural confirmation and purity assessment are critical for any chiral intermediate used in pharmaceutical development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing detailed information about the molecular structure, functional groups, and molecular weight. This guide aims to provide researchers, scientists, and drug development professionals with a detailed reference for the spectroscopic properties of this compound.

Molecular Structure and Spectroscopic Overview

The chemical structure of this compound is presented below. The molecule possesses a molecular formula of C₁₄H₂₁ClN₂O₂ and a molecular weight of 284.78 g/mol .[2]

Caption: Molecular structure of this compound.

The key structural features that give rise to its characteristic spectroscopic signals are:

-

Piperidine Ring: A six-membered saturated heterocycle. The protons on this ring will appear in the aliphatic region of the ¹H NMR spectrum, and the carbons in the corresponding region of the ¹³C NMR spectrum.

-

Benzyl Group: An aromatic ring attached to a methylene (CH₂) group. This will produce signals in the aromatic region of the NMR spectra and characteristic IR absorption bands.

-

Carbamate Linker: The -NH-C(=O)-O- group has a characteristic C=O stretching frequency in the IR spectrum.

-

Chiral Center: The stereogenic center at the C-2 position of the piperidine ring influences the magnetic environment of adjacent protons, potentially leading to more complex splitting patterns in the ¹H NMR spectrum.

-

Hydrochloride Salt: The protonation of the piperidine nitrogen will affect the chemical shifts of the adjacent protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Principles and Experimental Protocol

NMR spectroscopy relies on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. The precise frequency of absorption (chemical shift) is dependent on the local electronic environment of each nucleus, providing information about its connectivity and functional group.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is crucial as the acidic N-H protons may exchange with deuterium in D₂O.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Set the spectral width to cover a range of 0-14 ppm. Use a standard 90° pulse sequence.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon atom. Set the spectral width to 0-200 ppm.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR chemical shifts are summarized in the table below. The prediction is for the free base in CDCl₃; the expected effects of protonation are discussed in the interpretation.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Ar-H (benzyl) |

| ~5.10 | s | 2H | -O-CH₂ -Ph |

| ~3.40 | m | 1H | Piperidine H -2 |

| ~3.20 | m | 2H | -CH₂ -NH- |

| ~3.05 | m | 1H | Piperidine H -6 (eq) |

| ~2.65 | m | 1H | Piperidine H -6 (ax) |

| ~1.80 - 1.40 | m | 6H | Piperidine H -3, H -4, H -5 |

Interpretation:

-

Aromatic Protons ( ~7.35 ppm): The five protons of the benzyl group are expected to resonate in the aromatic region as a multiplet.

-

Benzylic Protons ( ~5.10 ppm): The two protons of the methylene group attached to the oxygen and the phenyl ring appear as a singlet, as they are chemically equivalent and not coupled to other protons.

-

Piperidine Protons: The protons on the piperidine ring exhibit complex splitting patterns due to diastereotopicity and coupling with each other. The proton at the chiral center (H-2) is expected around 3.40 ppm. The methylene protons adjacent to the nitrogen (H-6) are diastereotopic and will appear as separate multiplets. The remaining piperidine protons (H-3, H-4, H-5) will resonate in the more upfield region of 1.40-1.80 ppm.

-

Methylene Bridge Protons ( ~3.20 ppm): The two protons of the CH₂ group between the piperidine ring and the carbamate nitrogen will appear as a multiplet due to coupling with the H-2 proton.

-

Effect of Protonation: Upon formation of the hydrochloride salt, the piperidine nitrogen becomes protonated. This deshields the adjacent protons, causing their signals (especially H-2 and H-6) to shift downfield by approximately 0.5-1.0 ppm. The N-H proton itself would appear as a broad signal, the position of which is solvent and concentration-dependent.

Predicted ¹³C NMR Spectrum and Interpretation

The predicted ¹³C NMR chemical shifts are summarized below.

| Predicted Chemical Shift (ppm) | Assignment |

| ~156.5 | C =O (carbamate) |

| ~136.8 | Ar-C (quaternary) |

| ~128.5 | Ar-C H |

| ~128.0 | Ar-C H |

| ~127.8 | Ar-C H |

| ~66.7 | -O-C H₂-Ph |

| ~55.0 | Piperidine C -2 |

| ~46.0 | Piperidine C -6 |

| ~44.5 | -C H₂-NH- |

| ~30.0 | Piperidine C -3 |

| ~25.5 | Piperidine C -5 |

| ~24.0 | Piperidine C -4 |

Interpretation:

-

Carbonyl Carbon ( ~156.5 ppm): The carbamate carbonyl carbon is expected to be the most downfield signal in the spectrum.

-

Aromatic Carbons ( ~127-137 ppm): The six carbons of the benzyl ring will appear in the aromatic region. The quaternary carbon will have a lower intensity compared to the protonated carbons.

-

Benzylic Carbon ( ~66.7 ppm): The carbon of the -O-CH₂- group is found in the typical region for carbons attached to an oxygen atom.

-

Piperidine Carbons ( ~24-55 ppm): The carbons of the piperidine ring resonate in the aliphatic region. The carbon bearing the substituent (C-2) and the carbon adjacent to the nitrogen (C-6) are the most downfield among the ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Principles and Experimental Protocol

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (stretching, bending, etc.). An IR spectrum is a plot of absorbance or transmittance versus frequency (usually in wavenumbers, cm⁻¹).

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, if the compound is soluble in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Predicted IR Spectrum and Interpretation

The predicted key IR absorption bands are listed below.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 | N-H Stretch | Carbamate N-H |

| ~3050 | C-H Stretch | Aromatic C-H |

| ~2940, 2860 | C-H Stretch | Aliphatic C-H |

| ~2700-2400 | N⁺-H Stretch | Ammonium Salt |

| ~1700 | C=O Stretch | Carbamate C=O |

| ~1520 | N-H Bend | Carbamate N-H |

| ~1450, 1495 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Carbamate C-O |

| ~1130 | C-N Stretch | C-N |

| ~740, 700 | C-H Bend | Monosubstituted Benzene |

Interpretation:

-

N-H Stretching: A peak around 3350 cm⁻¹ is characteristic of the N-H stretching vibration of the carbamate group.[3]

-

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

-

N⁺-H Stretching: The presence of the hydrochloride salt will give rise to a broad absorption band in the 2400-2700 cm⁻¹ region, corresponding to the stretching of the protonated amine on the piperidine ring.

-

C=O Stretching: A strong absorption band around 1700 cm⁻¹ is a clear indicator of the carbonyl group of the carbamate.[3]

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

-

C-O and C-N Stretching: The "fingerprint" region (below 1500 cm⁻¹) will contain bands corresponding to the C-O and C-N stretching vibrations of the carbamate and piperidine moieties.

-

Aromatic C-H Bending: Strong bands around 700-740 cm⁻¹ are indicative of the out-of-plane C-H bending of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

Principles and Experimental Protocol

In electrospray ionization (ESI) mass spectrometry, a sample in solution is sprayed into the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is then measured.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Instrumentation: Use an ESI mass spectrometer, which can be coupled to a liquid chromatography system (LC-MS) for sample introduction and separation.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

-

Fragmentation Analysis (MS/MS): To obtain structural information, select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular formula of the free base is C₁₄H₂₀N₂O₂. The expected exact mass of the protonated molecule [M+H]⁺ is approximately 249.16 Da.

Major Predicted Fragment Ions:

| m/z | Proposed Fragment |

| 249.16 | [M+H]⁺ |

| 157.11 | [M+H - C₇H₇OH]⁺ |

| 108.06 | [C₇H₈O]⁺ (Benzyl alcohol) |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

| 83.09 | [C₅H₉N]⁺ (Piperidinyl fragment) |

Interpretation of Fragmentation:

The protonated molecule is expected to undergo several characteristic fragmentation pathways upon collision-induced dissociation.

Caption: Predicted ESI-MS fragmentation pathway.

-

[M+H]⁺ (m/z 249.16): This is the molecular ion of the free base, corresponding to the intact molecule with an added proton.

-

Loss of Benzyl Alcohol (m/z 157.11): Cleavage of the carbamate C-O bond can lead to the loss of benzyl alcohol (C₇H₈O, mass ~108 Da), resulting in a fragment at m/z 157.

-

Tropylium Ion (m/z 91.05): A very common and stable fragment in molecules containing a benzyl group is the tropylium ion ([C₇H₇]⁺), formed by cleavage of the O-CH₂ bond followed by rearrangement. This is often a base peak in the spectrum.

-

Piperidinyl Fragment (m/z 83.09): Cleavage of the bond between the piperidine ring and the methylene bridge can lead to a fragment corresponding to the protonated piperidine ring with a methylene group, which can then lose a hydrogen molecule to form a stable iminium ion.

Synthesis and Characterization Workflow

A typical workflow for the preparation and characterization of this compound involves a multi-step synthesis followed by rigorous spectroscopic analysis to confirm the structure and purity of the final product.

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide has provided a detailed overview of the predicted spectroscopic data for this compound. The analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a comprehensive and self-consistent picture of the molecule's structure. The characteristic signals of the piperidine ring, the benzyl group, and the carbamate linker, as interpreted in this guide, serve as a reliable reference for researchers working with this important chiral intermediate. The provided standard protocols offer practical guidance for the acquisition of experimental data, which can then be compared to the predictions herein to confirm the identity, structure, and purity of the synthesized compound.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information for Triazine-Triamine derived Porous Organic Polymer supported Copper Nanoparticles.... Retrieved from [Link]

-

Usiena Air. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Retrieved from [Link]

-

LookChem. (n.d.). Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride CAS NO.1203418-62-5. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl (piperidin-2-ylmethyl)carbamate. Retrieved from [Link]

-

LookChem. (n.d.). (s)-benzyl (piperidin-2-ylmethyl)carbamate Hydrochloride CAS NO.1217807-36-7. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST. (n.d.). Benzylcarbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT. Retrieved from [Link]

-

Chemsigma. (n.d.). This compound [1217680-53-9]. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride. Retrieved from [Link]

-

ResearchGate. (2025). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

-

ResearchGate. (2018). Investigations of vibrational spectra and bioactivity of ethyl N-[1-(piperidin-1-ylmethyl)benzimidazol-2-yl]carbamate. Retrieved from [Link]

Sources

The Profound Impact of Chirality: An In-depth Technical Guide to the Biological Activity of Piperidine Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold and the Significance of Chirality

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of a vast number of pharmaceuticals and bioactive natural products.[1] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and ability to engage in crucial interactions with biological targets.[1][2] When chirality is introduced to the piperidine ring, its significance is elevated, allowing for a nuanced and highly specific modulation of pharmacological activity.[1] The stereochemistry of a piperidine-containing drug molecule can profoundly influence its efficacy, potency, and safety profile.[1]

Chiral piperidine scaffolds are prevalent as the common cores of a large number of active pharmaceuticals in medicinal chemistry.[3][4][5] The strategic introduction of a chiral center can lead to a multitude of benefits in drug design, including:

-

Modulation of Physicochemical Properties: Chirality can alter a molecule's solubility, lipophilicity, and pKa, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4][5]

-

Enhanced Biological Activities and Selectivity: Enantiomers of a chiral drug can exhibit significantly different affinities and selectivities for their biological targets.[3][4][5] One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to toxicity.

-

Improved Pharmacokinetic Properties: The stereochemistry of a drug can influence its metabolic pathway and rate of clearance, leading to improved pharmacokinetic profiles.[3][4][5]

-

Reduced Cardiac hERG Toxicity: In some cases, introducing a chiral piperidine scaffold has been shown to reduce the cardiac hERG toxicity of a drug candidate.[3][4][5]

This guide will provide a comprehensive overview of the biological activity of chiral piperidine derivatives, focusing on their therapeutic applications, structure-activity relationships, and the key experimental methodologies used in their development and analysis.

The Stereochemical Imperative: How Chirality Governs Biological Interactions

The distinct three-dimensional arrangement of substituents on a chiral piperidine ring dictates its binding affinity and selectivity for its biological target.[1] Biological systems, being inherently chiral, often exhibit stereospecific interactions with drug molecules. This can be attributed to the specific arrangement of amino acid residues in the binding pockets of proteins, which creates a chiral environment.

Approved Drugs Highlighting the Importance of Piperidine Chirality

A number of drugs approved by the U.S. Food and Drug Administration (FDA) contain chiral piperidine moieties, underscoring the therapeutic value of this structural motif.[3][6]

| Drug Name | Indication | Mechanism of Action | Chiral Piperidine Moiety |

| Zejula (Niraparib) | Ovarian Cancer | PARP inhibitor | (S)-piperidine |

| Ubrelvy (Ubrogepant) | Migraine | CGRP receptor antagonist | Chiral piperidine derivative |

| Galafold (Migalastat) | Fabry Disease | Pharmacological chaperone for α-galactosidase A | Chiral piperidine derivative |

| Cotellic (Cobimetinib) | Melanoma | MEK1/2 inhibitor | Chiral piperidine side chain |

| Akynzeo (Netupitant/Palonosetron) | Chemotherapy-induced nausea and vomiting | NK-1 receptor antagonist / 5-HT3 receptor antagonist | Chiral piperidine in Netupitant |

Table 1: Examples of FDA-approved drugs containing chiral piperidine moieties and their mechanisms of action.[3][6]

Key Therapeutic Applications of Chiral Piperidine Derivatives

The versatility of the chiral piperidine scaffold has led to its incorporation into drug candidates across a wide range of therapeutic areas.

Oncology

Piperidine derivatives have shown significant promise as anticancer agents, targeting various signaling pathways crucial for cancer cell survival and proliferation.[7][8]

Niraparib (Zejula®): A Case Study in PARP Inhibition

Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of ovarian cancer. The molecule contains an (S)-piperidine ring that plays a crucial role in its binding to the PARP enzyme.

Simplified Signaling Pathway of Niraparib's Action

Caption: Niraparib inhibits PARP, leading to trapped PARP-DNA complexes and synthetic lethality in homologous recombination-deficient cancer cells.

Central Nervous System (CNS) Disorders

The piperidine scaffold is a common feature in many CNS-active drugs due to its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.[9][10]

(R)-Preclamol: A Dopamine D2 Receptor Modulator

(R)-Preclamol is a chiral piperidine derivative that has been studied for its potential as a CNS stimulant and for the treatment of Parkinson's disease. It acts as a partial agonist at the dopamine D2 receptor.

Dopamine D2 Receptor Signaling Modulated by (R)-Preclamol

Caption: (R)-Preclamol acts as a partial agonist at the D2 receptor, modulating downstream signaling pathways.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the chiral piperidine scaffold have provided valuable insights into the structural requirements for optimal biological activity.

-

Position of Substitution: The biological activity of piperidine derivatives is highly dependent on the position of substituents on the ring. For example, in a series of GLP-1R agonists, a substituent at the 3-position of the piperidine ring resulted in significantly higher potentiation compared to a substituent at the 4-position.[3]

-

Nature of Substituents: The size, electronics, and hydrogen-bonding capacity of the substituents on the piperidine ring can dramatically influence binding affinity and selectivity.

-

Stereochemistry: As previously discussed, the stereochemistry at the chiral centers of the piperidine ring is often a critical determinant of biological activity. In a series of fibrinolysis inhibitors, introducing a methyl group at the 2-position of the piperidine ring, creating a chiral center, remarkably increased selectivity over GABAa receptors, albeit with a slight decrease in potency.[3]

Asymmetric Synthesis and Chiral Resolution Strategies

The development of efficient and highly stereoselective methods for the synthesis of chiral piperidines is a critical endeavor in medicinal chemistry.[1] Several powerful strategies have emerged, enabling access to a wide array of enantioenriched piperidine derivatives.[11][12][13][14][15][16][17]

General Workflow for Asymmetric Synthesis of Chiral Piperidines

Caption: Workflow illustrating common strategies for the asymmetric synthesis of chiral piperidines.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

This is a classical and widely used method for separating enantiomers.[18][19][20]

Objective: To resolve a racemic mixture of a basic piperidine derivative using a chiral acid.

Materials:

-

Racemic piperidine derivative

-

Chiral resolving agent (e.g., (R)- or (S)-mandelic acid, di-p-toluoyl-D-tartaric acid)[18]

-

Suitable solvent (requires screening for optimal crystallization)[18]

-

Standard laboratory glassware

-

Filtration apparatus

-

Polarimeter or chiral HPLC for enantiomeric excess (ee) determination

Procedure:

-

Dissolution: Dissolve the racemic piperidine derivative in a minimal amount of a suitable heated solvent.

-

Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, also with heating.

-

Salt Formation: Slowly add the resolving agent solution to the solution of the racemic piperidine derivative with stirring.

-

Crystallization: Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal from a previous batch can be beneficial.[18]

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Liberation of Free Base: Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to liberate the enantioenriched free piperidine derivative.

-

Extraction: Extract the enantioenriched piperidine derivative into an organic solvent.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.

-

Enantiomeric Purity Analysis: Determine the enantiomeric excess of the product using chiral HPLC or polarimetry.

Analytical Methodologies for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of chiral piperidine compounds is a critical step in producing safe and effective pharmaceuticals.[21][22] Several chromatographic techniques are employed for this purpose.

| Technique | Principle | Advantages | Disadvantages |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a chiral stationary phase (CSP).[21][22] | Widely applicable, vast array of CSPs available, robust and reproducible.[21] | Can be time-consuming, may require derivatization for detection.[21] |

| Chiral Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid (typically CO2) as the mobile phase.[21][22] | Faster analysis times, lower solvent consumption ("greener" method).[21] | Requires specialized instrumentation. |

| Chiral Gas Chromatography (GC) | Separation of volatile analytes in the gas phase on a chiral stationary phase.[21][22] | High resolution for volatile compounds. | Limited to thermally stable and volatile compounds; often requires derivatization.[22] |

Table 2: Comparison of primary analytical techniques for chiral piperidine analysis.[21][22]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity of a Piperidine Derivative

Objective: To determine the enantiomeric purity of a chiral piperidine derivative using chiral HPLC with UV detection.

Instrumentation:

-

Standard HPLC system with a UV detector.[22]

-

Chiral Column: A polysaccharide-based CSP such as Chiralpak® IA or a similar amylose-based CSP is often effective.[18][22]

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA) to improve peak shape for basic analytes.[18][22]

-

Flow Rate: 1.0 mL/min.[22]

-

Column Temperature: 25°C.[22]

-

Detection Wavelength: 230 nm (or a suitable wavelength for the analyte's chromophore).[22]

-

Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

Procedure:

-

System Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

-

Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

-

Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Future Perspectives

The chiral piperidine scaffold will undoubtedly continue to be a highly privileged motif in medicinal chemistry.[1] Future research will likely focus on the development of novel and more efficient asymmetric synthetic methodologies to access a wider diversity of chiral piperidine building blocks.[1] Furthermore, a deeper understanding of the intricate structure-activity relationships will guide the rational design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles. The continued exploration of chiral piperidine derivatives holds great promise for addressing unmet medical needs across various disease areas.

References

-

Mitra, S., Anand, U., Jha, N. K., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]

-

Kunz, H. (2011). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry. [Link]

-

Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. [Link]

-

Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

-

Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

-

Shan, C., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3146–3151. [Link]

-

Zhang, Z., et al. (2018). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Nature Chemistry, 10(10), 1036–1041. [Link]

-

Mitra, S., Anand, U., Jha, N. K., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Ben-Gurion University Research Portal. [Link]

-

Smith, A. B., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 137(34), 11036–11043. [Link]

-

Sarkar, M., & Chawla, P. (2023). Therapeutic Efficacy of Black Pepper in Gastrointestinal Disorders. In Herbs, Spices, and Medicinal Plants for Human Gastrointestinal Disorders. Taylor & Francis. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperidine Derivatives in Advanced Chemical Synthesis. [Link]

- WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives. (2002).

-

Amat, M., Cantó, M., Llor, N., & Bosch, J. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications, (5), 526–527. [Link]

-

Bakulina, O., & Glushkov, V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6598. [Link]

-

Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Structure of the U.S. FDA-approved drugs that contain chiral piperidine... ResearchGate. [Link]

-

Singh, R., & Kumar, A. (2021). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. ResearchGate. [Link]

-

Jang, H. Y., et al. (2016). Enantioselective Synthesis and Antioxidant Activity of 3,4,5-substituted Piperidine Derivatives. Bioorganic & Medicinal Chemistry Letters, 26(13), 3119–3121. [Link]

-

Comins, D. L. (2007). Selective methodologies for the synthesis of biologically active piperidinic compounds. Journal of Heterocyclic Chemistry, 44(3), 543-559. [Link]

-

Afarinkia, K., & Posner, G. H. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 297, 117658. [Link]

-

Amat, M., Cantó, M., Llor, N., & Bosch, J. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. Chemical Communications, (5), 526–527. [Link]

-

Montgomery, T. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14562–14568. [Link]

-

Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779. [Link]

-

Rossi, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2845–2857. [Link]

-

Bridges, T. M., et al. (2018). Discovery and Optimization of Potent and CNS Penetrant M5-Preferring Positive Allosteric Modulators Derived from a Novel, Chiral N-(Indanyl)piperidine Amide Scaffold. ACS Chemical Neuroscience, 9(7), 1572–1581. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind CNS Drugs: The Role of Piperazine Derivatives. [Link]

-

OUCI. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]

-

Bakulina, O., & Glushkov, V. (2022). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

-

El-Gazzar, M. G., et al. (2024). Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

-

ResearchGate. (2025). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]

-

Rossi, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2845–2857. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cris.bgu.ac.il [cris.bgu.ac.il]